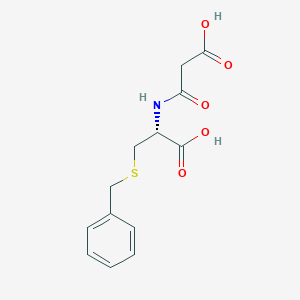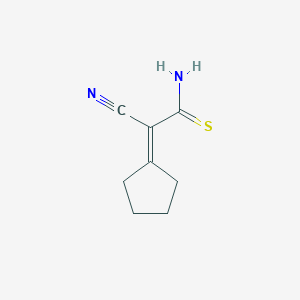![molecular formula C25H35NO4 B145347 [(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate CAS No. 135588-56-6](/img/structure/B145347.png)
[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate” is a complex organic compound that features a cyclohexyl group, a morpholinylcarbonyl group, and a phenylcyclopropanecarboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate” typically involves multiple steps:
Formation of the Cyclohexyl Group: This can be achieved through the hydrogenation of aromatic compounds or via cyclization reactions.
Introduction of the Morpholinylcarbonyl Group: This step may involve the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Formation of the Phenylcyclopropanecarboxylate Group: This can be synthesized through cyclopropanation reactions involving diazo compounds and alkenes in the presence of metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and phenyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinylcarbonyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, and alcohols.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted morpholinylcarbonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of “[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl Derivatives: Compounds with similar cyclohexyl groups.
Morpholinylcarbonyl Derivatives: Compounds with similar morpholinylcarbonyl groups.
Phenylcyclopropanecarboxylate Derivatives: Compounds with similar phenylcyclopropanecarboxylate groups.
Uniqueness
The uniqueness of “[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate” lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other compounds.
Eigenschaften
CAS-Nummer |
135588-56-6 |
|---|---|
Molekularformel |
C25H35NO4 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H35NO4/c1-16(2)19-10-9-17(3)15-20(19)30-25(28)23-21(18-7-5-4-6-8-18)22(23)24(27)26-11-13-29-14-12-26/h4-8,16-17,19-23H,9-15H2,1-3H3/t17-,19?,20?,21+,22-,23-/m1/s1 |
InChI-Schlüssel |
WCVZLIYUMIYTFG-CHWXNYRKSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)C2C(C2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C |
Isomerische SMILES |
C[C@@H]1CCC(C(C1)OC(=O)[C@@H]2[C@H]([C@H]2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C2C(C2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C |
Synonyme |
2-(4-morpholinocarbonyl)-3-phenylcyclopropane-2-(1-methylethyl)-5-methylcyclohexyl ester 2-MCPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)






![6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid](/img/structure/B145279.png)





